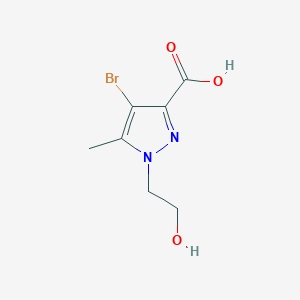

4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Description

4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a bromine atom at position 4, a 2-hydroxyethyl group at position 1, a methyl group at position 5, and a carboxylic acid group at position 3. Pyrazole-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties.

Properties

Molecular Formula |

C7H9BrN2O3 |

|---|---|

Molecular Weight |

249.06 g/mol |

IUPAC Name |

4-bromo-1-(2-hydroxyethyl)-5-methylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C7H9BrN2O3/c1-4-5(8)6(7(12)13)9-10(4)2-3-11/h11H,2-3H2,1H3,(H,12,13) |

InChI Key |

DEXRVRARNQORNH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CCO)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-methyl-1H-pyrazole with ethylene oxide in the presence of a base to introduce the hydroxyethyl group. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of 4-Bromo-1-(2-carboxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

Reduction: Formation of 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The pyrazole scaffold, which includes 4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid, has been extensively studied for its therapeutic properties. The compound exhibits a range of biological activities, including:

- Anti-inflammatory Properties : Pyrazole derivatives have shown effectiveness in reducing inflammation. The compound's structure allows it to interact with various inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, such as A549 and MCF-7, with IC50 values indicating potent activity .

- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties, showing potential against bacterial strains. The presence of the bromine atom and the hydroxyl group enhances its interaction with microbial targets .

Case Studies

Several studies highlight the efficacy of this compound and related compounds:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyethyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrazole derivatives, emphasizing substituent positions, functional groups, and physicochemical properties.

Structural and Functional Group Variations

Key Differences and Implications

Substituent Position Effects: The carboxylic acid group at position 3 in the target compound versus position 5 in and alters hydrogen-bonding capacity and acidity. A carboxylic acid at position 3 may enhance intermolecular interactions in crystalline materials compared to position 5, which could influence solubility and thermal stability. Methyl vs. In contrast, the methyl group in the target compound offers simpler synthetic accessibility .

Functional Group Modifications :

- The ester derivative in (methyl ester at position 3) exhibits reduced polarity compared to the carboxylic acid, improving membrane permeability in drug design.

- The ethyl group at position 3 in introduces steric bulk, which may hinder interactions with biological targets or catalytic sites compared to the smaller methyl group in the target compound .

Physicochemical Properties :

- Molecular Weight : The trifluoromethyl-containing compound has a significantly higher molecular weight (303.03 g/mol) than the target compound, impacting solubility and diffusion rates.

- Acidity : The carboxylic acid in the target compound (position 3) is likely more acidic than its ester analog but less acidic than the trifluoromethyl-substituted derivative due to electron-withdrawing effects.

Biological Activity

4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 80504-54-7) is a pyrazole derivative known for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features, which may confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the bromine atom and the hydroxyethyl group in its structure is believed to enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

The compound's potential as an anticancer agent is supported by its ability to induce apoptosis in cancer cells, a mechanism crucial for cancer therapy.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have shown efficacy in reducing inflammation in animal models.

In a study examining various pyrazole derivatives, compounds demonstrated significant anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug. This suggests that this compound may also exhibit similar properties, although specific data on this compound's anti-inflammatory activity is still needed .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored extensively. Compounds with structural similarities to this compound have been tested against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

|---|---|---|

| Bacillus subtilis | TBD | |

| E. coli | TBD | |

| Proteus vulgaris | TBD |

These findings suggest that the compound may possess significant antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including this compound. The study assessed their biological activities across several parameters:

- Cytotoxicity : Evaluated against multiple cancer cell lines.

- Inflammatory Response : Tested using carrageenan-induced edema models.

- Antimicrobial Testing : Conducted against both Gram-positive and Gram-negative bacteria.

Results indicated promising cytotoxic effects and significant inhibition of inflammatory responses, highlighting the therapeutic potential of pyrazole derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid?

- Methodological Answer : A common approach involves multi-step functionalization of the pyrazole core. Start with a brominated pyrazole ester precursor (e.g., ethyl 4-bromo-pyrazole-5-carboxylate). Introduce the 2-hydroxyethyl group via alkylation under basic conditions, followed by hydrolysis of the ester to the carboxylic acid. For example, describes analogous Suzuki coupling using Pd(PPh₃)₄ in degassed DMF/water for aryl functionalization . Purification typically involves column chromatography and recrystallization.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions (e.g., bromine’s deshielding effect, hydroxyethyl’s –CH₂– signals).

- IR Spectroscopy : Confirm carboxylic acid (1700–1725 cm⁻¹ C=O stretch) and hydroxyl groups (broad ~3300 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., reports MW 303.03 g/mol for a trifluoromethyl analog) .

- Elemental Analysis : Validate purity (>95% as per ) .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at position 4 serves as a leaving group in Pd-catalyzed cross-couplings (e.g., Suzuki, Heck). highlights the use of Pd(PPh₃)₄ with aryl boronic acids in DMF/water, emphasizing degassing to prevent catalyst oxidation . Comparative studies () show bromine’s superior reactivity over chlorine in such reactions due to its lower electronegativity and better leaving-group ability .

Advanced Research Questions

Q. What strategies minimize byproduct formation during the synthesis of 4-bromo-substituted pyrazole derivatives?

- Methodological Answer :

- Optimized Reaction Conditions : Use inert atmospheres (N₂/Ar) and degassed solvents to stabilize Pd catalysts () .

- Selective Protection : Temporarily protect the carboxylic acid group as an ester to avoid side reactions during alkylation.

- Byproduct Analysis : Employ LC-MS or TLC to monitor reaction progress and identify impurities.

Q. How can computational chemistry aid in predicting the biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict hydrogen-bonding interactions with biological targets.

- Molecular Docking : Simulate binding affinities with enzymes (e.g., kinases) using software like AutoDock. PubChem data () provides structural parameters for docking studies .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., solubility, logP) based on the compound’s substituents.

Q. How do steric and electronic effects of the 2-hydroxyethyl group impact the compound’s stability and derivatization?

- Methodological Answer :

- Steric Effects : The hydroxyethyl group may hinder nucleophilic attacks at the pyrazole ring’s adjacent positions.

- Electronic Effects : The –OH group can participate in intramolecular hydrogen bonding with the carboxylic acid, stabilizing the structure (observed in analogs from ) .

- Derivatization : Protect the –OH group (e.g., as a silyl ether) during reactions requiring harsh conditions.

Q. What are the challenges in achieving regioselectivity during pyrazole ring functionalization?

- Methodological Answer :

- Directing Groups : Use substituents like carboxylic acids to guide electrophilic substitution.

- Metal-Mediated Coupling : Pd-catalyzed reactions () favor positions ortho to bromine due to electronic directing .

- Competitive Pathways : Monitor competing reactions (e.g., C–H activation vs. cross-coupling) via kinetic studies.

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reactivity between bromo- and chloro-substituted analogs?

- Methodological Answer :

- Electronic Factors : Bromine’s lower electronegativity (vs. chlorine) enhances its leaving-group ability in nucleophilic substitutions.

- Steric Considerations : Bromine’s larger atomic radius may slow reactions in sterically crowded environments.

- Case Study : compares 4-bromo and 4-chloro pyrazoles, showing bromine’s higher reactivity in cross-couplings but lower stability under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.